molecular formula C28H54O7 B12712593 Dipentaerythritol oleate CAS No. 71010-54-3

Dipentaerythritol oleate

Cat. No.: B12712593
CAS No.: 71010-54-3
M. Wt: 502.7 g/mol
InChI Key: DFUONQUWPYWPGU-JZILDOMLSA-N
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Description

Dipentaerythritol oleate is an ester derived from dipentaerythritol and oleic acid. It is a versatile compound used in various industrial applications due to its unique chemical properties. This compound is known for its excellent lubricating properties, making it a valuable component in the formulation of lubricants, coatings, and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythritol oleate is synthesized through the esterification of dipentaerythritol with oleic acid. The reaction typically involves heating dipentaerythritol and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures, usually between 150°C and 200°C, to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain this compound with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent product quality. The use of continuous reactors and advanced purification techniques, such as vacuum distillation, helps in achieving high yields and purity of this compound .

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol oleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Dipentaerythritol oleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dipentaerythritol oleate involves its interaction with various molecular targets. In lubrication, it forms a thin film on surfaces, reducing friction and wear. In drug delivery, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bonds in this compound can undergo hydrolysis, releasing the active components at the target site .

Comparison with Similar Compounds

Similar Compounds

    Pentaerythritol: A precursor to dipentaerythritol, used in similar applications but with different properties.

    Trimethylolethane: Another polyol used in the production of resins and coatings.

    Neopentyl glycol: Used in the synthesis of polyesters and plasticizers.

Uniqueness

Dipentaerythritol oleate stands out due to its higher molecular weight and multiple ester groups, which enhance its lubricating properties and thermal stability compared to similar compounds. Its unique structure allows for better performance in high-temperature applications and provides superior resistance to oxidation .

Properties

CAS No.

71010-54-3

Molecular Formula

C28H54O7

Molecular Weight

502.7 g/mol

IUPAC Name

[(2R)-3-hydroxy-2-[[3-hydroxy-2-(hydroxymethyl)propoxy]methoxymethyl]propyl] (E)-nonadec-9-enoate

InChI

InChI=1S/C28H54O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(32)35-24-27(21-31)23-34-25-33-22-26(19-29)20-30/h10-11,26-27,29-31H,2-9,12-25H2,1H3/b11-10+/t27-/m1/s1

InChI Key

DFUONQUWPYWPGU-JZILDOMLSA-N

Isomeric SMILES

CCCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](CO)COCOCC(CO)CO

Canonical SMILES

CCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)COCOCC(CO)CO

Origin of Product

United States

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